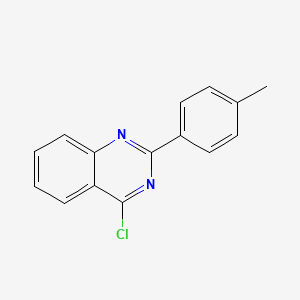

4-Chloro-2-(4-methylphenyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-methylphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEHRMVZMIBYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352668 | |

| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59490-96-9 | |

| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-methylphenyl)quinazoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2-(4-methylphenyl)quinazoline, a key intermediate in the development of various pharmaceutical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, reaction mechanisms, and practical laboratory procedures involved in its synthesis. We will explore the predominant two-step synthetic route, which involves the initial formation of a quinazolinone precursor followed by a chlorination step. Detailed experimental protocols, mechanistic insights, comparative analysis of reagents, and characterization data are presented to ensure scientific integrity and reproducibility. This guide aims to be a valuable resource for chemists working in medicinal chemistry and process development.

Introduction: The Significance of the 4-Chloroquinazoline Scaffold

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the quinazoline ring system creates a highly versatile intermediate. This chlorine atom is an excellent leaving group, susceptible to nucleophilic substitution, which allows for the facile introduction of a wide array of functional groups. This strategic functionalization is a cornerstone of structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. This compound, in particular, serves as a crucial building block for the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.

Predominant Synthetic Strategy: A Two-Step Approach

The most common and reliable method for the synthesis of this compound involves a two-step process. The first step is the construction of the quinazolinone ring system to form 2-(4-methylphenyl)quinazolin-4(3H)-one. The second step is the chlorination of this intermediate to yield the desired final product.

Step 1: Synthesis of 2-(4-methylphenyl)quinazolin-4(3H)-one

The formation of the 2-aryl-quinazolin-4(3H)-one core can be achieved through several methods. A widely used approach is the condensation of an anthranilamide derivative with an appropriate acyl chloride, in this case, 4-methylbenzoyl chloride.

Reaction Scheme:

Caption: General reaction for the synthesis of the quinazolinone intermediate.

Mechanistic Insights:

The reaction proceeds via an initial nucleophilic acyl substitution, where the primary amino group of anthranilamide attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by an intramolecular cyclization with the elimination of water to form the stable quinazolinone ring.

Caption: Mechanistic pathway for the formation of the quinazolinone intermediate.

Step 2: Chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloroquinazoline is a critical step. This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) being a common and effective method.

Reaction Scheme:

Caption: Chlorination of the quinazolinone intermediate.

The Role of SOCl₂ and DMF: The Vilsmeier-Haack Reagent

The combination of thionyl chloride and DMF forms the Vilsmeier-Haack reagent in situ, which is the active electrophilic species in this reaction. The formation of this reagent is crucial for the efficient chlorination of the quinazolinone.

Mechanism of Vilsmeier-Haack Reagent Formation and Subsequent Chlorination:

-

Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form an electrophilic iminium salt, the Vilsmeier reagent.

-

Activation of the Quinazolinone: The keto-enol tautomerism of the quinazolinone allows the hydroxyl group of the enol form to attack the Vilsmeier reagent.

-

Chlorination and Rearomatization: A chloride ion then attacks the C4 position, leading to the elimination of the activating group and subsequent rearomatization to yield the final 4-chloroquinazoline product.

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(4-methylphenyl)quinazoline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Chloro-2-(4-methylphenyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry. As drug discovery pipelines increasingly rely on robust, reproducible data, a foundational understanding of a molecule's characteristics is paramount for predicting its behavior, from synthetic scalability to pharmacokinetic profiling. This document moves beyond a simple recitation of data points, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the logic of analytical workflows. We present detailed, field-proven protocols for synthesis and characterization, summarize key data in structured tables, and illustrate critical processes with validated diagrams. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical scaffold.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and capacity for diverse substitutions at key positions have made it a cornerstone in the development of targeted therapeutics. Derivatives of quinazoline are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]

Significance of the 4-Chloro Substituent

The chlorine atom at the C4 position of the quinazoline ring is not merely a structural component; it is a highly strategic functional group. Its electronegativity and nature as a good leaving group make the C4 position exceptionally reactive towards nucleophilic aromatic substitution.[3] This reactivity is the linchpin for the synthesis of a vast library of 4-anilinoquinazolines and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[4] Prominent oncology drugs, such as gefitinib and erlotinib, leverage this synthetic handle to introduce the aniline moieties critical for their inhibitory activity against receptor tyrosine kinases.[4]

Profile of this compound

This compound, also known as 4-Chloro-2-(p-tolyl)quinazoline, is a specific derivative that serves as a crucial building block. The 2-(p-tolyl) group modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential biological interactions. A thorough understanding of its physicochemical properties is the essential first step for any research program intending to utilize this intermediate for the synthesis of novel bioactive compounds.

Core Physicochemical Properties

A molecule's identity and behavior are defined by its physical and chemical properties. For a synthetic intermediate like this compound, these parameters dictate everything from purification strategy to its suitability for various reaction conditions.

Identity and Structure

The fundamental identity of the compound is established by its structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | 4-Chloro-2-(p-tolyl)quinazoline | PubChem[5] |

| CAS Number | 59490-96-9 | PubChem[5] |

| Molecular Formula | C₁₅H₁₁ClN₂ | PubChem[5] |

| Molecular Weight | 254.71 g/mol | PubChem[5] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | PubChem[5] |

| InChIKey | KVEHRMVZMIBYCO-UHFFFAOYSA-N | PubChem[5] |

Summary of Physicochemical Data

The following table summarizes the key experimental and computed physicochemical properties. Detailed protocols for the experimental determination of these values are provided in Section 4.0.

| Property | Value | Method | Source |

| Melting Point | 113 - 115 °C | Recrystallization from petroleum ether | PrepChem[6] |

| logP (XLogP3) | 4.8 | Computed | PubChem[5] |

| Topological Polar Surface Area | 25.8 Ų | Computed | PubChem[5] |

| pKa (Predicted, Base) | ~0.8 - 1.5 | Predicted (based on 4-chloroquinazoline) | ChemBK[7] |

Synthesis and Characterization

The reliability of all subsequent physicochemical and biological studies hinges on the purity and confirmed identity of the target compound. This section details a validated synthesis protocol and the analytical methods required for structural confirmation.

Synthetic Pathway

The most direct synthesis involves the chlorination of the corresponding quinazolinone precursor. The reaction proceeds via the activation of the lactam oxygen by thionyl chloride, facilitated by a catalytic amount of dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. This is a robust and widely used method for converting 4-quinazolinones to their 4-chloro counterparts.[8]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Rationale: This protocol, adapted from established literature, utilizes thionyl chloride as both a reagent and solvent, ensuring complete conversion.[6] DMF is a critical catalyst; without it, the reaction is impractically slow. The workup procedure is designed to hydrolyze excess thionyl chloride and precipitate the water-insoluble product.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-methylphenyl)quinazolin-4(3H)-one (7.0 g).

-

Under a fume hood, add thionyl chloride (50 mL).

-

Slowly and carefully add dimethylformamide (DMF) (2.16 g) to the stirring mixture. The addition may be exothermic.

-

Heat the mixture to reflux and maintain for 75 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 250 mL of crushed ice. Perform this step in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.

-

Allow the ice to melt completely while stirring. The product will precipitate as a solid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude solid from petroleum ether (30°-60° fraction) to yield the final product as a crystalline solid.[6]

-

Dry the product under vacuum. The expected melting point is in the range of 113-115°C.[6]

-

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, we can predict the key features based on closely related analogs, such as 4-chloro-2-(4-chlorophenyl)quinazoline.[8]

-

¹H NMR (400 MHz, CDCl₃):

-

Rationale: ¹H NMR is essential for confirming the presence and connectivity of proton-bearing groups. The chemical shifts are indicative of the electronic environment of the protons.

-

Expected Peaks:

-

~8.6 ppm (d): A doublet corresponding to the proton on the p-tolyl ring ortho to the quinazoline core.

-

~8.2-7.5 ppm (m): A series of multiplets corresponding to the four protons on the benzo portion of the quinazoline ring.

-

~7.4 ppm (d): A doublet for the protons on the p-tolyl ring meta to the quinazoline core.

-

~2.5 ppm (s): A sharp singlet integrating to three protons, characteristic of the methyl group on the tolyl ring.

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule.

-

Expected Peaks:

-

~163 ppm, ~159 ppm, ~152 ppm: Signals for the quaternary carbons within the pyrimidine ring (C4, C2, C8a).

-

~144-122 ppm: A cluster of signals representing the aromatic carbons of both the benzo and tolyl rings.

-

~21.5 ppm: A signal for the methyl carbon of the tolyl group.

-

-

-

Mass Spectrometry (MS-ESI):

-

Rationale: Provides the mass-to-charge ratio (m/z), confirming the molecular weight. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

-

Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z ≈ 255, accompanied by an [M+H+2]⁺ ion at m/z ≈ 257 with approximately one-third the intensity.

-

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible measurement of physicochemical properties is critical for developing predictive models and ensuring data integrity.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true representation of solubility that is critical for formulation and biopharmaceutical assessment. The use of a phosphate buffer at pH 7.4 is standard for mimicking physiological conditions.[11]

-

Procedure:

-

Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.4.

-

Add an excess amount of solid this compound to a glass vial (e.g., 5 mg in 2 mL of buffer). The solid should be in visible excess throughout the experiment to ensure saturation.[3]

-

Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (typically 25°C or 37°C) and agitation (e.g., 100 rpm).[11]

-

Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached. For poorly soluble compounds, 48 hours may be necessary.[11]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the saturated solution using centrifugation (e.g., 14,000 rpm for 15 min) or a syringe filter (0.22 µm PVDF).

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Protocol: Lipophilicity (logP) Determination (RP-HPLC Method)

-

Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the shake-flask method is traditional, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers higher throughput and requires less material.[4][9] It correlates the compound's retention time on a nonpolar stationary phase with known logP values of standard compounds.

Caption: Workflow for logP determination via RP-HPLC.

-

Procedure:

-

System Setup: Use an RP-HPLC system with a C18 column and a UV detector.

-

Mobile Phase: Prepare an isocratic mobile phase of methanol and water (or buffer, e.g., phosphate buffer pH 7.4). The ratio should be optimized to achieve retention times between 2 and 20 minutes for the compounds of interest.

-

Calibration: a. Prepare a solution containing a set of 5-7 standard compounds with well-documented logP values that span the expected range of the analyte. b. Inject the standard mixture and record the retention time (t_R) for each standard and for an unretained compound (t_0, e.g., uracil). c. Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0. d. Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. The plot should be linear with an R² > 0.98.

-

Sample Analysis: a. Dissolve the target compound in the mobile phase. b. Inject the sample and record its retention time (t_R). c. Calculate log(k) for the target compound using its measured retention time.

-

logP Calculation: Determine the logP of the target compound by interpolating its log(k) value on the calibration curve.

-

Applications in Drug Discovery

This compound is primarily valued as a versatile intermediate. Its utility stems directly from the physicochemical properties outlined above. The reactive 4-chloro position allows for facile diversification, enabling the synthesis of compound libraries for screening against various biological targets.[4] The lipophilic nature suggested by its computed logP of 4.8 indicates it is well-suited for reactions in organic solvents and that its derivatives are likely to have good membrane permeability, a desirable trait for potential drug candidates targeting intracellular proteins.[5] The quinazoline scaffold itself is a known pharmacophore for various kinases, and derivatives are actively being investigated as anticancer agents.[1][2]

Conclusion

This guide has detailed the essential physicochemical properties of this compound from the perspective of an application scientist. By grounding theoretical data with robust, validated experimental protocols, we establish a reliable foundation for its use in research and development. The synthesis is straightforward, and its key properties—melting point, solubility, and lipophilicity—can be determined with high confidence using the described methods. This comprehensive characterization is indispensable for any scientist aiming to leverage this valuable scaffold in the rational design and synthesis of novel, biologically active molecules.

References

-

PrepChem. Synthesis of this compound. PrepChem.com. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-CHLORO-QUINAZOLINE. ChemBK.com. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

ResearchGate. Figure S9. 13 C NMR spectra of 2-(o-tolyl)quinazolin-4(3H)-one (3d). ResearchGate GmbH. [Link]

-

Oriental Journal of Chemistry. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Scientific Publishing Company. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. MDPI. [Link]

-

ResearchGate. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. ResearchGate GmbH. [Link]

-

Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. [Link]

-

ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. American Chemical Society. [Link]

-

ResearchGate. 13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6,.... ResearchGate GmbH. [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

MDPI. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]

-

NIH. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. American Chemical Society. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SciSpace. Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

-

ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... ResearchGate GmbH. [Link]

-

ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate GmbH. [Link]

Sources

- 1. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. This compound | C15H11ClN2 | CID 732018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 59490-96-9|4-Chloro-2-(p-tolyl)quinazoline|BLD Pharm [bldpharm.com]

- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. enamine.net [enamine.net]

- 11. scielo.br [scielo.br]

An In-Depth Technical Guide to 4-Chloro-2-(4-methylphenyl)quinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(4-methylphenyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry. The document details the compound's fundamental properties, including its CAS number, molecular structure, and physicochemical characteristics. A thorough, step-by-step synthesis protocol is presented, accompanied by a mechanistic explanation of the critical chlorination step. The guide emphasizes the compound's strategic importance in drug discovery, focusing on the reactivity of the C4-chloro group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile generation of diverse compound libraries, particularly 4-aminoquinazoline derivatives, which are precursors to potent inhibitors of various protein kinases implicated in oncology, such as EGFR and PI3K. The narrative is grounded in established chemical principles and supported by references to authoritative scientific literature, providing researchers with the foundational knowledge required to effectively utilize this versatile chemical scaffold in their research and development endeavors.

Core Compound Identification and Properties

This compound, also known as 4-Chloro-2-(p-tolyl)quinazoline, is a crystalline solid that serves as a pivotal building block in the synthesis of a wide range of biologically active molecules.[1] Its structure features a quinazoline core substituted with a 4-methylphenyl (p-tolyl) group at the 2-position and a highly reactive chlorine atom at the 4-position.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 59490-96-9[1]

-

Molecular Formula: C₁₅H₁₁ClN₂[1]

-

Canonical SMILES: Cc1ccc(cc1)c2nc3ccccc3c(n2)Cl[1]

-

InChIKey: KVEHRMVZMIBYCO-UHFFFAOYSA-N[1]

// Define nodes for the quinazoline core N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-1.2,0.5!"]; N3 [label="N", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C4a [label="C", pos="1.2,-0.5!"]; C8a [label="C", pos="1.2,0.5!"];

// Benzene ring of quinazoline C5 [label="C", pos="2.4,-1!"]; C6 [label="C", pos="3.6,-0.5!"]; C7 [label="C", pos="3.6,0.5!"]; C8 [label="C", pos="2.4,1!"];

// Substituents Cl [label="Cl", pos="0,-2.2!", fontcolor="#EA4335"]; C_tolyl [label="C", pos="-2.4,1!"];

// Tolyl ring C1_tolyl [label="C", pos="-3.6,0.5!"]; C2_tolyl [label="C", pos="-4.8,1!"]; C3_tolyl [label="C", pos="-6,0.5!"]; C4_tolyl [label="C", pos="-6,-0.5!"]; C5_tolyl [label="C", pos="-4.8,-1!"]; C6_tolyl [label="C", pos="-3.6,-0.5!"]; CH3_tolyl [label="CH3", pos="-7.2,-1!", fontcolor="#34A853"];

// Draw bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;

// Substituent bonds C4 -- Cl; C2 -- C_tolyl;

// Tolyl ring bonds C_tolyl -- C1_tolyl; C1_tolyl -- C2_tolyl; C2_tolyl -- C3_tolyl; C3_tolyl -- C4_tolyl; C4_tolyl -- C5_tolyl; C5_tolyl -- C6_tolyl; C6_tolyl -- C_tolyl; C4_tolyl -- CH3_tolyl;

// Double bonds edge [style=double]; N1 -- C8a; C2 -- N3; C4 -- C4a; C5 -- C6; C7 -- C8; C_tolyl -- C1_tolyl; C2_tolyl -- C3_tolyl; C4_tolyl -- C5_tolyl; } Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below. These values are crucial for understanding the compound's behavior in various solvents and biological systems, aiding in experimental design for synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 254.71 g/mol | PubChem[1] |

| Monoisotopic Mass | 254.0610761 Da | PubChem[1] |

| XLogP3 | 4.8 | PubChem[1] |

| Melting Point | 113-115 °C | PrepChem.com[2] |

| Appearance | White to light yellow crystalline solid | Generic |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor, 2-(4-methylphenyl)quinazolin-4(3H)-one. This transformation is typically achieved using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[2][3]

Step 1: Synthesis of 2-(4-methylphenyl)quinazolin-4(3H)-one (Precursor)

The precursor is generally synthesized via the condensation of anthranilamide with 4-methylbenzaldehyde, often under oxidative conditions, or from anthranilic acid and 4-methylbenzamide.

Step 2: Chlorination to this compound

-

Reagents and Equipment:

-

2-(4-methylphenyl)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Petroleum ether (for recrystallization)

-

Standard filtration apparatus

-

-

Procedure:

-

To a round-bottom flask, add 2-(4-methylphenyl)quinazolin-4(3H)-one (e.g., 7.0 g).

-

Under a fume hood, add an excess of thionyl chloride (e.g., 50 mL).

-

Slowly add a catalytic amount of N,N-dimethylformamide (e.g., 2.16 g) to the mixture while stirring. The addition of DMF is often exothermic.

-

Heat the mixture to reflux (approximately 75-80 °C) for 60-90 minutes. The reaction can be monitored by the dissolution of the solid starting material.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 250 mL). This step quenches the excess thionyl chloride and precipitates the product.

-

Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

For purification, recrystallize the crude product from petroleum ether to yield this compound as a crystalline solid.[2]

-

Mechanism of Chlorination: A Vilsmeier-Haack Approach

The conversion of the quinazolinone to the 4-chloroquinazoline does not proceed via a simple nucleophilic substitution on the carbonyl. Instead, it involves the formation of a highly electrophilic Vilsmeier reagent from the reaction of thionyl chloride and DMF.[4][5]

-

Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form an electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[4]

-

Activation of the Quinazolinone: The quinazolinone exists in tautomeric equilibrium with its enol form, 2-(4-methylphenyl)quinazolin-4-ol. The oxygen atom of this enol tautomer attacks the electrophilic Vilsmeier reagent.

-

Substitution and Elimination: The resulting intermediate undergoes rearrangement and elimination of sulfur dioxide and chloride, ultimately leading to the replacement of the hydroxyl group with a chlorine atom, yielding the final product and regenerating the DMF catalyst.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the high reactivity of the chlorine atom at the C4 position toward nucleophilic aromatic substitution (SNAr). This position is significantly more electrophilic than the C2 position, allowing for highly regioselective reactions under mild conditions.[6][7][8]

Regioselectivity of Nucleophilic Attack

Theoretical and experimental studies have shown that the C4 carbon of the quinazoline ring is the primary site for nucleophilic attack.[6][8] This is attributed to the electronic influence of the ring nitrogen atoms. The nitrogen at position 3 (N3) strongly withdraws electron density from C4, making it highly susceptible to attack by nucleophiles. The resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance involving both the pyrimidine and benzene rings. While the C2 position is also activated, the activation at C4 is substantially greater, enabling selective substitution.[7]

Key Transformations in Drug Discovery

The SNAr reaction at the C4 position is a cornerstone for generating libraries of potential drug candidates.

-

Synthesis of 4-Aminoquinazolines: This is the most prevalent application. Reaction with a wide variety of primary and secondary amines (aliphatic, aromatic, and heterocyclic) yields diverse 4-aminoquinazoline derivatives. These scaffolds are central to many kinase inhibitors.[2][9]

-

Synthesis of 4-Alkoxyquinazolines: Reaction with alcohols or alkoxides provides access to 4-alkoxy derivatives.

-

Synthesis of 4-Thioquinazolines: Reaction with thiols or thiolates yields the corresponding thioether analogues.

Application in Drug Development: Targeting Kinase Signaling

The 2-aryl-4-aminoquinazoline scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[9] Many FDA-approved drugs for cancer, such as Gefitinib and Erlotinib, are based on this core structure.[9] They function by competing with ATP for the binding site in the kinase domain of growth factor receptors.

Targeting Epidermal Growth Factor Receptor (EGFR)

Derivatives synthesized from 4-Chloro-2-(p-tolyl)quinazoline are frequently evaluated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[3][6][10][11] The 4-anilino group (an amine with an attached phenyl ring) is crucial for binding to the ATP pocket of the EGFR kinase domain. The 2-(p-tolyl) group can be modified to enhance potency and selectivity.

Targeting PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Several research programs have utilized the quinazoline scaffold to develop potent and selective inhibitors of PI3K isoforms.[12][13][14][15] By reacting 4-Chloro-2-(p-tolyl)quinazoline with appropriate amine-containing fragments, researchers can design dual inhibitors that target multiple nodes in a signaling pathway, such as both PI3K and mTOR, or PI3K and HDACs.[10][12]

// Nodes GF [label="Growth Factor\n(e.g., EGF)", fillcolor="#F1F3F4"]; EGFR [label="EGFR", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazoline [label="4-Amino-2-(p-tolyl)quinazoline\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition_EGFR [shape=point, style=invis]; Inhibition_PI3K [shape=point, style=invis];

// Edges GF -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation;

// Inhibition edges edge [color="#EA4335", style=dashed, arrowhead=T]; Quinazoline -> EGFR [label="Inhibits"]; Quinazoline -> PI3K [label="Inhibits"]; } Caption: Simplified signaling pathway targeted by quinazoline derivatives.

Compound Characterization

-

¹H NMR: Protons on the quinazoline ring are expected in the aromatic region (δ 7.5-8.5 ppm). The tolyl protons will appear as two doublets in the aromatic region (δ 7.3-8.5 ppm) and a singlet for the methyl group around δ 2.4 ppm.

-

¹³C NMR: Aromatic carbons will resonate in the δ 120-165 ppm range. The methyl carbon will appear upfield around δ 21-22 ppm.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z ≈ 254, with a characteristic isotopic pattern ([M+2]+) at ≈ 256 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C=N and C=C stretching in the aromatic system (approx. 1500-1620 cm⁻¹) and C-Cl stretching (approx. 700-800 cm⁻¹) would be expected.

Conclusion

This compound (CAS: 59490-96-9) is more than a chemical intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its straightforward synthesis and, most importantly, the highly regioselective reactivity of its C4-chloro group, provide a reliable and versatile entry point into the vast chemical space of 4-substituted quinazolines. The proven success of the 4-aminoquinazoline scaffold in targeting critical oncogenic pathways like EGFR and PI3K underscores the continued importance of this compound. This guide provides the foundational knowledge—from synthesis and mechanism to reactivity and application—to empower researchers to leverage this valuable building block in the quest for novel therapeutics.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2749-2757.

- Mishra, R., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(21), 9691-9710.

- ResearchGate. (n.d.). Structures of quinazoline-based PI3K inhibitors and synthesized quinazolines 9, 12, and 16a as cytotoxic agents.

- Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(3), 363.

- Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate.

- MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.

- MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline.

- MDPI. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Lacerda, D. A., et al. (2020). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic Chemistry, 94, 103429.

- SciELO. (2023). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.

- ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- PMC. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- PubMed. (2015). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety.

- World Journal of Pharmaceutical Research. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

- MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

- 1. This compound | C15H11ClN2 | CID 732018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemtech.com [jchemtech.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]

- 8. scielo.br [scielo.br]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core, a fused heterocyclic system of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the major biological activities of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical entity.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3][4] The rigid bicyclic structure of the quinazoline ring system provides a robust framework for the introduction of various substituents, allowing for the fine-tuning of their biological activity. This structural versatility has enabled the development of quinazoline-based compounds that can interact with a wide array of biological targets with high affinity and selectivity. Notably, several quinazoline derivatives have received FDA approval, particularly as anticancer agents, solidifying their importance in modern therapeutics.[5][6] This guide will explore the key biological activities that make quinazoline derivatives a continuing focus of intensive research.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies.[5][7] Their anticancer effects are mediated through various mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Tyrosine Kinases

A significant number of potent anticancer quinazoline derivatives function as inhibitors of protein tyrosine kinases (TKs), which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[8][9]

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[10][11] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC).[10][12] Quinazoline derivatives, particularly those with a 4-anilino substitution, have proven to be highly effective EGFR inhibitors.[9][11]

-

Mechanism: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[8] This prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[13]

A number of FDA-approved EGFR inhibitors feature the quinazoline scaffold, including:

-

Gefitinib (Iressa®): Approved for the treatment of NSCLC with specific EGFR mutations.[5][14]

-

Erlotinib (Tarceva®): Also used in the treatment of NSCLC and pancreatic cancer.[5][14]

-

Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors, including EGFR.[5][14]

-

Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2.[5][11]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15] Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis.[15][16] Several quinazoline derivatives have been developed as potent VEGFR inhibitors, thereby exerting anti-angiogenic effects.[16][17][18]

-

Mechanism: Similar to EGFR inhibitors, these compounds compete with ATP for binding to the kinase domain of VEGFR, primarily VEGFR-2, inhibiting its autophosphorylation and downstream signaling.[15][16] This leads to the suppression of endothelial cell proliferation, migration, and tube formation.

Vandetanib (Caprelsa®) is an FDA-approved drug with a quinazoline core that inhibits both VEGFR and EGFR, making it a multi-targeted therapy for certain types of thyroid cancer.[5][15]

Signaling Pathway: VEGFR-2 Inhibition by Quinazoline Derivatives

Caption: VEGFR-2 signaling and its inhibition by quinazoline derivatives.

Other Anticancer Mechanisms

Beyond tyrosine kinase inhibition, quinazoline derivatives exhibit anticancer activity through other mechanisms, including:

-

Induction of Apoptosis: Many quinazoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[13][19] This can involve the activation of caspases and modulation of Bcl-2 family proteins.[13]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, such as G2/M or G0/G1, preventing cancer cell proliferation.[5][19]

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for microtubule formation and cell division.[19]

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinazoline derivatives against various cancer cell lines.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | A549 (NSCLC) | 0.015 | [11] |

| Erlotinib | EGFR | A431 | 0.001 | [20] |

| Vandetanib | VEGFR-2 | HUVEC | 0.04 | [15] |

| Compound 44 | - | MCF-7 (Breast) | (twofold less potent than cisplatin) | [5] |

| Compound 8c | - | HCT-116 (Colon) | 3.16 | [7] |

| Compound SQ2 | VEGFR-2 | HT-29 (Colon) | 3.38 | [18] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of quinazoline derivatives on cancer cells.

Objective: To determine the concentration of a quinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinazoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Causality behind Experimental Choices:

-

Cell Density: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment.

-

Incubation Time: The 48-72 hour incubation period allows sufficient time for the compound to exert its cytotoxic effects.

-

Vehicle Control: The DMSO control is crucial to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity at the concentrations used.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinazoline derivatives have shown promising activity against a range of bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[21][22][23][24]

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are diverse and can include:

-

Inhibition of DNA Gyrase: Some quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[22]

-

Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the synthesis of the bacterial cell wall.[22]

-

Inhibition of Penicillin-Binding Proteins (PBPs): A novel class of 4(3H)-quinazolinones has been identified that inhibits PBPs in MRSA, similar to the mechanism of β-lactam antibiotics.[25]

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights for the design of potent antimicrobial quinazoline derivatives.[22][25] Key structural features that often enhance antimicrobial activity include:

-

Substitutions at the 2 and 3 positions of the quinazolinone ring.[22]

-

The presence of halogen atoms at the 6 and 8 positions.[22]

-

An amine or substituted amine at the 4th position.[22]

Quantitative Data on Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 27 | S. aureus (MRSA) | ≤0.5 | [21] |

| Compound 4j | B. subtilis | 1.56-3.12 | [26] |

| Compound II | Gram-positive bacteria | Potent (compared to streptomycin) | [22] |

| Compound 6y | S. aureus (MRSA USA300) | 0.02 (MIC50) | [24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a quinazoline derivative that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Quinazoline derivative stock solution (in DMSO)

-

96-well microplate

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinazoline derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality behind Experimental Choices:

-

Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the assay.

-

Broth Microdilution: This method allows for the efficient testing of multiple concentrations and compounds simultaneously.

Anti-inflammatory and Antiviral Activities

Quinazoline derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.[1][27][28]

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[29][30] Some derivatives have shown potent anti-inflammatory activity comparable to standard drugs like diclofenac.[1]

Antiviral Activity

A variety of quinazoline derivatives have been reported to possess antiviral activity against a range of viruses, including influenza virus, cytomegalovirus, and hepatitis C virus.[1][28][31] The mechanisms of action are varied and can involve the inhibition of viral replication or entry into host cells.[1] For instance, certain quinazoline-artemisinin hybrids have shown potent activity against cytomegalovirus.[1]

Future Perspectives and Conclusion

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with the potential for structural modification, offer vast opportunities for the development of new and improved therapeutic agents. Future research will likely focus on:

-

The design of novel derivatives with enhanced potency and selectivity for specific biological targets.

-

The exploration of new therapeutic applications for quinazoline-based compounds.

-

The use of computational methods to guide the design and optimization of new drug candidates.[7]

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

-

A comprehensive review of recent advances in the biological activities of quinazolines. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]

-

DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. [Link]

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

-

Antiviral activity of quinazoline derivatives. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. [Link]

-

Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]

-

Synthesis and in vitro biological evaluation of novel quinazoline derivatives. [Link]

-

An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline. [Link]

-

Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. [Link]

-

Antiviral Agents – Benzazine Derivatives. [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. [Link]

-

Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). [Link]

-

Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

-

Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

-

FDA approved quinazoline derivatives as anticancer drugs. [Link]

-

Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rphsonline.com [rphsonline.com]

- 24. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. semanticscholar.org [semanticscholar.org]

- 30. mdpi.com [mdpi.com]

- 31. internationalscholarsjournals.com [internationalscholarsjournals.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-(4-methylphenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile and medicinally significant compound, 4-Chloro-2-(4-methylphenyl)quinazoline. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is presented, alongside a robust synthesis protocol. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of quinazoline-based compounds in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The quinazoline ring system is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic substitution on the quinazoline core allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug design. The title compound, this compound, is a key intermediate in the synthesis of more complex bioactive molecules, where the chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution reactions.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of the corresponding quinazolinone precursor, 2-(4-methylphenyl)quinazolin-4(3H)-one. The following protocol is a well-established method for this transformation.[4]

Experimental Protocol:

Materials:

-

2-(4-methylphenyl)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Petroleum ether (30°-60° fraction)

-

Ice

Procedure:

-

To a mixture of 7 g of 2-(4-methylphenyl)quinazolin-4(3H)-one and 50 ml of thionyl chloride, slowly add 2.16 g of dimethylformamide.

-

Heat the mixture under reflux for 75 minutes.

-

After the reaction is complete, pour the mixture into 250 ml of ice and allow the ice to melt.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from petroleum ether (30°-60° fraction) to yield 6.7 g of pure this compound.[4]

The product is a solid with a melting point of 113°-115°C.[4]

Synthesis Workflow:

Figure 1: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | H-5 (Quinazoline) |

| ~8.10 | d | 1H | H-8 (Quinazoline) |

| ~7.90 | t | 1H | H-7 (Quinazoline) |

| ~7.65 | t | 1H | H-6 (Quinazoline) |

| ~8.45 | d | 2H | H-2', H-6' (p-tolyl) |

| ~7.30 | d | 2H | H-3', H-5' (p-tolyl) |

| ~2.40 | s | 3H | -CH₃ (p-tolyl) |

| Note: The predicted chemical shifts are based on the data for 4-Chloro-2-(4-chlorophenyl)quinazoline and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions. |

Interpretation:

-

The four aromatic protons of the quinazoline ring are expected to appear as a set of doublets and triplets in the downfield region (δ 7.6-8.3 ppm), characteristic of a substituted benzene ring.

-

The protons on the p-tolyl group will appear as two distinct doublets, one for the protons ortho to the quinazoline ring (H-2', H-6') and another for the protons meta (H-3', H-5').

-

A sharp singlet at approximately 2.40 ppm corresponds to the three protons of the methyl group on the tolyl substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-4 (Quinazoline) |

| ~159.5 | C-2 (Quinazoline) |

| ~152.0 | C-8a (Quinazoline) |

| ~142.0 | C-4' (p-tolyl) |

| ~135.0 | C-7 (Quinazoline) |

| ~134.5 | C-1' (p-tolyl) |

| ~130.0 | C-2', C-6' (p-tolyl) |

| ~129.5 | C-3', C-5' (p-tolyl) |

| ~129.0 | C-5 (Quinazoline) |

| ~128.5 | C-6 (Quinazoline) |

| ~122.5 | C-4a (Quinazoline) |

| ~21.5 | -CH₃ (p-tolyl) |

| Note: The predicted chemical shifts are based on the data for 4-Chloro-2-(4-chlorophenyl)quinazoline and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions. |

Interpretation:

-

The spectrum will show distinct signals for the carbon atoms of the quinazoline and p-tolyl rings.

-

The carbons attached to the nitrogen and chlorine atoms (C-2, C-4, and C-8a) will be in the downfield region.

-

The signal for the methyl carbon will be observed in the upfield region, typically around 21.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1610, 1560, 1500 | Strong | C=C and C=N stretching |

| ~1340 | Strong | C-N stretching |

| ~830 | Strong | C-H out-of-plane bending |

| ~760 | Strong | C-Cl stretching |

Interpretation:

-

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations.

-

The presence of the C=C and C=N bonds of the quinazoline and phenyl rings will be indicated by strong absorptions in the 1610-1500 cm⁻¹ region.

-

A strong band around 760 cm⁻¹ is indicative of the C-Cl stretching vibration.

Molecular Structure and Key Correlations

The structural features of this compound are best visualized to understand the spectroscopic data.

Figure 2: The chemical structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of this compound. The presented data, including predicted ¹H NMR, ¹³C NMR, and IR spectra, offers a valuable resource for researchers in the field of medicinal chemistry. The understanding of these spectroscopic features is crucial for the unambiguous identification and quality control of this important synthetic intermediate, thereby facilitating its application in the development of novel therapeutic agents.

References

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

- A Short Review on Quinazoline Heterocycle. (2021). International Journal of Trend in Scientific Research and Development, 10(5).

- Laziˇcan, A., & Vrábel, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(1), m1897.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 123.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of 2-(o-tolyl)quinazolin-4(3H)-one (3d). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6, 100 MHz). Retrieved from [Link]

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2021). Journal of the Indian Chemical Society, 98(12), 100230.

-

MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

- A Short Review on Quinazoline Heterocycle. (2021). International Journal of Trend in Scientific Research and Development, 5(4), 1329-1335.

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C15H11ClN2 | CID 732018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Substituted Quinazolines: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

This guide provides an in-depth exploration of substituted quinazolines, a versatile heterocyclic scaffold that has become a cornerstone in modern drug discovery. We will delve into the core therapeutic targets of these compounds, dissect their mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted quinazolines.

Introduction: The Privileged Quinazoline Scaffold

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[1][2] Notably, quinazoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2] The versatility of the quinazoline core lies in the numerous positions available for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3]

I. Receptor Tyrosine Kinases (RTKs): The Vanguard of Quinazoline-Based Cancer Therapy

A primary and highly successful application of substituted quinazolines has been in the development of Receptor Tyrosine Kinase (RTK) inhibitors for cancer therapy.[4][5] RTKs are cell surface receptors that play a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Dysregulation of RTK signaling is a common hallmark of many cancers.[8] Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that drives oncogenic signaling.[4]

A. Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is one of the most well-established targets for quinazoline derivatives.[6][7] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon the 4-anilinoquinazoline scaffold.[6][7][9] These inhibitors have demonstrated significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[6]

Mechanism of Action: Quinazoline-based EGFR inhibitors bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and subsequently inhibiting autophosphorylation and downstream signaling through pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[8][10]

Signaling Pathway: EGFR and Downstream Cascades

Caption: EGFR signaling and its inhibition by substituted quinazolines.

Experimental Protocol: Western Blot Analysis of EGFR Pathway Activation

This protocol allows for the assessment of the phosphorylation status of EGFR and downstream effectors like Akt, providing a direct measure of an inhibitor's efficacy.[11][12]

-

Cell Culture and Treatment: Plate cancer cells (e.g., A431, a cell line with high EGFR expression) and allow them to adhere overnight.[8] Treat the cells with varying concentrations of the substituted quinazoline compound for a predetermined time.

-

Sample Preparation:

-

Lyse the cells using a strong RIPA lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

-

Quantify the protein concentration of the lysates using a BCA assay to ensure equal loading.[11]

-

Denature the protein samples by boiling in Laemmli sample buffer.[11]

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[12]

-